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molecular formula C15H18N2O5 B1200703 1-((2-Hydroxy-1-(hydroxymethyl)ethoxy)methyl)-5-benzyluracil CAS No. 96328-44-8

1-((2-Hydroxy-1-(hydroxymethyl)ethoxy)methyl)-5-benzyluracil

Cat. No. B1200703
M. Wt: 306.31 g/mol
InChI Key: VQIIGZBDLZQJKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04613604

Procedure details

2 g (4.6 mmol) of 3a prepared as above was dissolved in 100 ml of glacial acetic acid and 0.2 ml of concentrated HCl. 5% Palladium on charcoal (1 g) was then added and the reaction mixture hydrogenated under 50 lbs pressure. After the theoretical amount of hydrogen had been absorbed, the solution was filtered and evaporated to dryness. The residue was placed on a silica gel column and eluted with methylene chloride-methanol (12:1) to give 1.1 g of 4a (87%). It was isolated as an oil and dried under vacuum over P2O5 for several days. UV (pH 1): λ max 266 nm (9400); pH 11: λ max 266 nm (6400). NMR(DMSO-d6): δ3.47 (s, 4H, CH2OH), 3.52 (s, 3H, CH2 at C5 and tert. H), 4.66 (t, 2H, OH) 5.20 (s, 2H, CH2 at N1), 7.24 (s, 5H, ArH), 7.65(s, 1H, C6 -H), 11.33 (s, 1H, NH).
Name
3a
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.2 mL
Type
solvent
Reaction Step Three
Quantity
1 g
Type
catalyst
Reaction Step Four
Name
Yield
87%

Identifiers

REACTION_CXSMILES
[CH2:1]([C:8]1[C:9](=[O:36])[NH:10][C:11](=[O:35])[N:12]([CH2:14][O:15][CH:16]([CH2:26][O:27]CC2C=CC=CC=2)[CH2:17][O:18]CC2C=CC=CC=2)[CH:13]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>C(O)(=O)C.Cl.[Pd]>[CH2:1]([C:8]1[C:9](=[O:36])[NH:10][C:11](=[O:35])[N:12]([CH2:14][O:15][CH:16]([CH2:17][OH:18])[CH2:26][OH:27])[CH:13]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
3a
Quantity
2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)C=1C(NC(N(C1)COC(COCC1=CC=CC=C1)COCC1=CC=CC=C1)=O)=O
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
Quantity
0.2 mL
Type
solvent
Smiles
Cl
Step Four
Name
Quantity
1 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the theoretical amount of hydrogen had been absorbed
FILTRATION
Type
FILTRATION
Details
the solution was filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
WASH
Type
WASH
Details
eluted with methylene chloride-methanol (12:1)

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)C=1C(NC(N(C1)COC(CO)CO)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 78.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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